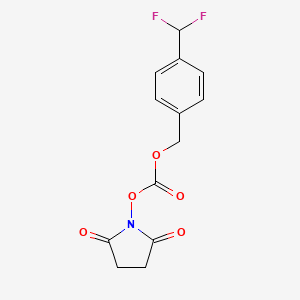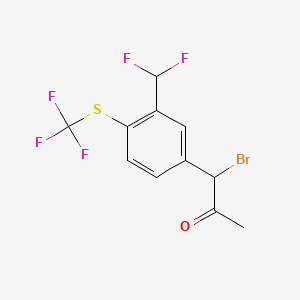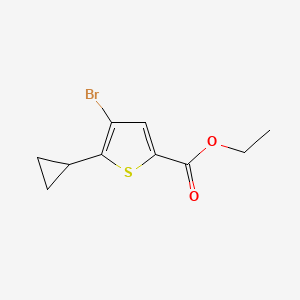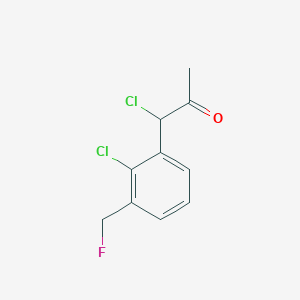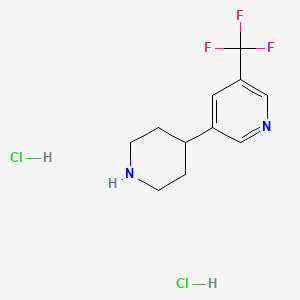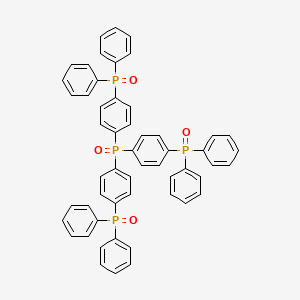
((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) is a complex organophosphorus compound with the molecular formula C54H42O4P4 and a molecular weight of 878.8 g/mol . This compound is known for its unique structure, which includes multiple phosphine oxide groups, making it a valuable reagent in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) typically involves the reaction of phosphine derivatives with benzene-based compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for various applications .
化学反応の分析
Types of Reactions
((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides with higher oxidation states, while reduction reactions may produce simpler phosphine compounds .
科学的研究の応用
Chemistry
In chemistry, ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks. It is also employed in catalysis, where it acts as a catalyst or co-catalyst in various organic reactions .
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. It is also investigated for its role in imaging and diagnostic applications .
Industry
Industrially, ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
作用機序
The mechanism by which ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) exerts its effects involves its ability to interact with various molecular targets through coordination bonds. The phosphine oxide groups can form stable complexes with metal ions, facilitating catalytic processes and enhancing the stability of the resulting compounds . The pathways involved often include coordination chemistry and redox reactions, which are crucial for its applications in catalysis and material science .
類似化合物との比較
Similar Compounds
Triphenylphosphine oxide: A simpler phosphine oxide with similar coordination properties but fewer functional groups.
Tris(diphenylphosphino)methane: Another phosphine derivative with different structural features and reactivity.
Bis(diphenylphosphino)ethane: A bidentate ligand with distinct coordination behavior compared to ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide).
Uniqueness
((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) stands out due to its multiple phosphine oxide groups, which provide enhanced coordination capabilities and reactivity. This makes it a versatile compound in various chemical and industrial applications, offering unique advantages over simpler phosphine derivatives .
特性
分子式 |
C54H42O4P4 |
|---|---|
分子量 |
878.8 g/mol |
IUPAC名 |
1-bis(4-diphenylphosphorylphenyl)phosphoryl-4-diphenylphosphorylbenzene |
InChI |
InChI=1S/C54H42O4P4/c55-59(43-19-7-1-8-20-43,44-21-9-2-10-22-44)49-31-37-52(38-32-49)62(58,53-39-33-50(34-40-53)60(56,45-23-11-3-12-24-45)46-25-13-4-14-26-46)54-41-35-51(36-42-54)61(57,47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-42H |
InChIキー |
QRTAVXUHCOSWGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)P(=O)(C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)P(=O)(C8=CC=CC=C8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



